molecular formula C19H19N5O2 B11480474 5-[(3-methoxyphenyl)amino]-8,8-dimethyl-7,10-dihydro-8H-pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile

5-[(3-methoxyphenyl)amino]-8,8-dimethyl-7,10-dihydro-8H-pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile

Cat. No.: B11480474
M. Wt: 349.4 g/mol
InChI Key: APXTVPLCANXYAP-UHFFFAOYSA-N
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Description

5-(3-methoxyanilino)-8,8-dimethyl-7,10-dihydro-8H-pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridin-6-yl cyanide is a complex heterocyclic compound that belongs to the class of triazolo-pyridine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-methoxyanilino)-8,8-dimethyl-7,10-dihydro-8H-pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridin-6-yl cyanide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(3-methoxyanilino)-8,8-dimethyl-7,10-dihydro-8H-pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridin-6-yl cyanide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and the use of solvents to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound .

Mechanism of Action

The mechanism of action of 5-(3-methoxyanilino)-8,8-dimethyl-7,10-dihydro-8H-pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridin-6-yl cyanide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolo-pyridine derivatives, such as:

Uniqueness

What sets 5-(3-methoxyanilino)-8,8-dimethyl-7,10-dihydro-8H-pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridin-6-yl cyanide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H19N5O2

Molecular Weight

349.4 g/mol

IUPAC Name

7-(3-methoxyanilino)-11,11-dimethyl-12-oxa-3,4,6-triazatricyclo[7.4.0.02,6]trideca-1(9),2,4,7-tetraene-8-carbonitrile

InChI

InChI=1S/C19H19N5O2/c1-19(2)8-14-15(9-20)17(22-12-5-4-6-13(7-12)25-3)24-11-21-23-18(24)16(14)10-26-19/h4-7,11,22H,8,10H2,1-3H3

InChI Key

APXTVPLCANXYAP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)C3=NN=CN3C(=C2C#N)NC4=CC(=CC=C4)OC)C

Origin of Product

United States

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